5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one chemical structure and properties
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the pharmaceutical industry.
Chemical Structure and Properties
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound featuring a benzimidazole core substituted with two chlorine atoms and a carbonyl group. Its chemical structure is depicted below:
Table 1: Chemical and Physical Properties of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
| Property | Value | Source |
| IUPAC Name | 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one | [1] |
| CAS Number | 2033-29-6 | [2][3] |
| Molecular Formula | C₇H₄Cl₂N₂O | [3] |
| Molecular Weight | 203.03 g/mol | [4] |
| Appearance | Solid (form not specified) | |
| Purity | ≥95% | [3][4] |
| Storage Conditions | 2-8°C, dry, closed | [4] |
Spectroscopic Data:
Synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a crucial intermediate in the synthesis of the antiviral drug Maribavir.[6] An improved synthesis process avoids the use of highly toxic reagents like phosgene.[6] The synthesis primarily involves the reaction of 4,5-dichlorobenzene-1,2-diamine with a suitable carbonyl source.[6]
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one.
Caption: Synthesis workflow diagram.
Experimental Protocol
The following is a representative experimental protocol based on a patented process.[6]
Materials:
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4,5-Dichlorobenzene-1,2-diamine
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Tetraethyl orthocarbonate (TEOC)
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Acid (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)
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Solvent (optional, the reaction can be carried out neat)
Procedure:
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Reaction:
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In a suitable reaction vessel, combine 4,5-dichlorobenzene-1,2-diamine and tetraethyl orthocarbonate.
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Add a catalytic amount of acid to the mixture.
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Heat the reaction mixture, for example, to 85-95°C, and stir.[6] The progress of the reaction to form the intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
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Hydrolysis:
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Upon completion of the initial reaction, treat the reaction mixture with an aqueous acid solution.
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Continue to heat and stir the mixture to facilitate the hydrolysis of the ethoxy group.
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Work-up and Purification:
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Cool the reaction mixture to room temperature (25-30°C).[6]
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If a precipitate forms, filter the solid.
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Wash the collected solid with water.[6]
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Further purification can be achieved by washing with a sodium carbonate solution to neutralize any remaining acid, followed by another water wash.[6]
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The solid can then be washed with an organic solvent such as toluene and dried to yield the final product, 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one.[6]
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Biological Activity and Applications
While specific biological activities for 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one are not extensively documented, the benzimidazole scaffold is a well-known pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties.
The primary and most significant application of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is its role as a key starting material in the multi-step synthesis of Maribavir.[6] Maribavir is an antiviral medication used for the treatment of post-transplant cytomegalovirus (CMV) infection.[6]
Role in Maribavir Synthesis
The synthesis of Maribavir from 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one involves several subsequent chemical transformations. The initial step is typically the chlorination of the 2-position, followed by coupling with a protected ribofuranose derivative and subsequent amination to introduce the isopropylamino group.
Caption: Maribavir synthesis overview.
Safety Information
Detailed safety information, including a Material Safety Data Sheet (MSDS), should be obtained from the supplier before handling 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The synthesis should be carried out in a well-ventilated fume hood.
Conclusion
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a valuable chemical intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of the antiviral drug Maribavir. This guide provides a foundational understanding of its chemical properties, a viable synthetic route, and its primary application. Further research into its potential biological activities could reveal new therapeutic applications for this and related benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | 2033-29-6 [chemicalbook.com]
- 3. 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one 95.00% | CAS: 2033-29-6 | AChemBlock [achemblock.com]
- 4. 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one [myskinrecipes.com]
- 5. 2033-29-6|5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 6. tdcommons.org [tdcommons.org]
